Bicyclo[3.1.0]hexa-3,5-dien-2-one
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Overview
Description
Bicyclo[3.1.0]hexa-3,5-dien-2-one is a highly strained cyclopropene compound known for its unique structural properties and reactivity. This compound is characterized by a bicyclic framework that includes a three-membered ring fused to a six-membered ring, creating significant ring strain. This strain makes this compound an interesting subject for studies in organic chemistry, particularly in the context of quantum tunneling and rearrangement reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexa-3,5-dien-2-one typically involves the construction of the three-membered ring through various annulation reactions. One common method is the (3 + 2) annulation of suitable precursors . The reaction conditions often require the use of Lewis acids to catalyze the formation of the strained bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[31
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound is known for its rearrangement to 4-oxocyclohexa-2,5-dienylidene via heavy-atom tunneling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Catalysts: Various catalysts can be employed to lower the activation barriers and enhance reaction rates.
Major Products Formed
The major product formed from the rearrangement of this compound is 4-oxocyclohexa-2,5-dienylidene .
Scientific Research Applications
Bicyclo[3.1.0]hexa-3,5-dien-2-one has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action for Bicyclo[3.1.0]hexa-3,5-dien-2-one primarily involves quantum tunneling, where the compound undergoes rearrangement without passing through a traditional transition state. This process is facilitated by the formation of Lewis acid-base complexes, which lower the activation barriers and narrow the barrier widths, enhancing the tunneling rates .
Comparison with Similar Compounds
Similar Compounds
Dehydrosabinaketone: This compound shares a similar bicyclic structure and is known for its reactivity in various chemical transformations.
Semibullvalene: Another compound that undergoes Cope rearrangement, showcasing similar reactivity patterns involving heavy-atom tunneling.
Uniqueness
Bicyclo[3.1.0]hexa-3,5-dien-2-one is unique due to its highly strained structure and the significant role of quantum tunneling in its reactivity. This distinguishes it from other similar compounds that may not exhibit the same degree of strain or reliance on tunneling mechanisms .
Properties
CAS No. |
133985-05-4 |
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Molecular Formula |
C6H4O |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H4O/c7-6-2-1-4-3-5(4)6/h1-3,5H |
InChI Key |
PIRNYZWECGQPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2C1=C2 |
Origin of Product |
United States |
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